6-Hydroxy-2,3,4-trimethoxybenzaldehyde

Natural product synthesis Benzofuran synthesis Caleprunin A

Select this specific trimethoxybenzaldehyde regioisomer for its unique ortho-hydroxy aldehyde motif (C₁₀H₁₂O₅, MW 212.2). The chelating hydroxyl group enables essential cyclization to benzofurans like caleprunin A and offers an additional functional handle for calcium channel blocker derivatization[reference:0]. Non-hydroxylated 2,3,4-trimethoxybenzaldehyde cannot replicate these synthetic or biological outcomes.

Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
CAS No. 832-65-5
Cat. No. B3286623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2,3,4-trimethoxybenzaldehyde
CAS832-65-5
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)O)C=O)OC)OC
InChIInChI=1S/C10H12O5/c1-13-8-4-7(12)6(5-11)9(14-2)10(8)15-3/h4-5,12H,1-3H3
InChIKeyUZKDLTZUNKKEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2,3,4-trimethoxybenzaldehyde Intermediate: Chemical Profile and Procurement Specifications


6-Hydroxy-2,3,4-trimethoxybenzaldehyde (CAS 832-65-5, C₁₀H₁₂O₅, molecular weight 212.2 g/mol), also known as antiarolaldehyde, is a methoxyphenol-class benzaldehyde derivative characterized by a 1,2,3,4-tetrasubstituted benzene ring bearing three methoxy groups (positions 2, 3, 4) and one hydroxyl group (position 6) ortho to the aldehyde [1]. This substitution pattern creates a chelating ortho-hydroxy aldehyde motif that distinguishes it from other trimethoxybenzaldehyde regioisomers [2]. The compound serves as a key intermediate in pharmaceutical synthesis, particularly in calcium channel blocker development and natural product benzofuran construction [3].

Why 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Cannot Be Replaced by Generic Trimethoxybenzaldehydes in Research Procurement


The 6-hydroxy-2,3,4-trimethoxybenzaldehyde scaffold cannot be functionally replaced by other trimethoxybenzaldehyde regioisomers (e.g., 2,3,4-trimethoxybenzaldehyde lacking the hydroxyl, or 3,4,5-trimethoxybenzaldehyde) due to fundamental differences in substitution geometry that determine downstream synthetic utility and biological target engagement . The ortho-hydroxy aldehyde moiety enables chelation and intramolecular hydrogen bonding that are structurally impossible in non-hydroxylated analogs [1]. This substitution pattern is essential for specific benzofuran-forming reactions, where the hydroxyl group participates as a nucleophile in cyclization steps that define the core of natural products such as caleprunin A—a pathway completely inaccessible to the non-hydroxylated 2,3,4-trimethoxybenzaldehyde [2]. Furthermore, the presence of the hydroxyl group introduces an additional hydrogen bond donor (HBD count = 1) and alters the topological polar surface area (TPSA = 65.0 Ų) relative to non-hydroxylated comparators, affecting both reactivity and physicochemical properties relevant to biological target interaction [3].

Quantitative Differentiation Evidence: 6-Hydroxy-2,3,4-trimethoxybenzaldehyde Versus In-Class Analogs


Synthetic Accessibility: Caleprunin A Natural Product Total Synthesis Requires the Ortho-Hydroxy Motif

The synthesis of the natural benzofuran caleprunin A requires 6-hydroxy-2,3,4-trimethoxybenzaldehyde as the aldehyde starting material; the non-hydroxylated 2,3,4-trimethoxybenzaldehyde cannot undergo the requisite cyclization to form the benzofuran core [1]. In the documented synthetic route, Gattermann formylation of 3,4,5-trimethoxyphenol yields the target compound, which then reacts with chloroacetone to afford caleprunin A [1].

Natural product synthesis Benzofuran synthesis Caleprunin A

Pharmaceutical Intermediate: Patented Utility as Calcium Channel Blocker Precursor

6-Hydroxy-2,3,4-trimethoxybenzaldehyde is explicitly disclosed in patent literature as an intermediate for synthesizing calcium channel blockers, a therapeutic class where the specific ortho-hydroxy substitution pattern is required for downstream pharmacophore construction . In vitro vasorelaxant activity assessment using potassium-depolarized rabbit thoracic aorta demonstrates calcium channel blocking activity with an IC₅₀ of 1500 nM for structurally related derivatives, supporting the biological relevance of this scaffold [1].

Calcium channel blocker Pharmaceutical intermediate Cardiovascular drug synthesis

Cellular Differentiation Activity: Antiproliferative Effects with Monocytic Differentiation Induction

6-Hydroxy-2,3,4-trimethoxybenzaldehyde exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications as an anti-cancer agent and for treating hyperproliferative skin conditions [1]. In MCF7 breast cancer cells, antiproliferative activity was assessed via MTT assay with 72-hour incubation [2].

Antiproliferative activity Cancer research Cell differentiation

Physicochemical Distinction: Hydrogen Bond Donor Capacity and Polar Surface Area Alter Formulation and Target Engagement

The presence of the 6-hydroxy group introduces measurable differences in key physicochemical descriptors relative to 2,3,4-trimethoxybenzaldehyde [1]. The target compound possesses a hydrogen bond donor count (HBD) of 1, whereas the non-hydroxylated analog has HBD = 0 [1]. Topological polar surface area (TPSA) increases from approximately 44.8 Ų (2,3,4-trimethoxybenzaldehyde, calculated) to 65.0 Ų for the 6-hydroxy variant [2].

Physicochemical properties Drug-likeness Formulation

Optimal Research and Industrial Procurement Scenarios for 6-Hydroxy-2,3,4-trimethoxybenzaldehyde


Natural Product Total Synthesis: Benzofuran Core Construction (Caleprunin A, Calebertin Analogs)

Researchers synthesizing benzofuran natural products—specifically caleprunin A and structurally related calebertin derivatives—require 6-hydroxy-2,3,4-trimethoxybenzaldehyde as the aldehyde starting material. The ortho-hydroxy aldehyde moiety is essential for the cyclization step with chloroacetone to form the benzofuran core; substitution with non-hydroxylated 2,3,4-trimethoxybenzaldehyde will not proceed to product [1].

Pharmaceutical R&D: Calcium Channel Blocker Lead Optimization and Derivative Synthesis

Medicinal chemistry programs developing calcium channel blockers may select 6-hydroxy-2,3,4-trimethoxybenzaldehyde over non-hydroxylated trimethoxybenzaldehydes when synthetic routes require an ortho-phenolic functional handle for further derivatization. Patent disclosures explicitly identify this compound as an intermediate for calcium channel blocker synthesis, and structurally related scaffolds demonstrate vasorelaxant activity (IC₅₀ 1500 nM) in rabbit thoracic aorta assays [2]. The additional hydroxyl group enables etherification, esterification, or glycosylation that is impossible with 2,3,4-trimethoxybenzaldehyde.

Cancer and Dermatology Research: Antiproliferative and Differentiation-Inducing Agent Studies

Investigators studying cellular differentiation pathways or seeking compounds that combine antiproliferative activity with lineage-specific differentiation induction should consider 6-hydroxy-2,3,4-trimethoxybenzaldehyde. The compound exhibits pronounced activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation, with validated antiproliferative effects in MCF7 breast cancer cells [3][4]. This dual functional phenotype is not reported for non-hydroxylated 2,3,4-trimethoxybenzaldehyde, which is primarily documented as a synthetic intermediate.

Physicochemical Optimization and Formulation Development

When solubility, permeability, or protein binding characteristics require adjustment, 6-hydroxy-2,3,4-trimethoxybenzaldehyde offers a distinct physicochemical profile compared to non-hydroxylated analogs. The compound's hydrogen bond donor count (HBD = 1 vs. 0) and increased TPSA (65.0 Ų vs. ~44.8 Ų) make it suitable for applications where moderate polarity and hydrogen bonding capacity are desirable, while 2,3,4-trimethoxybenzaldehyde may be preferred for more lipophilic environments [5].

Technical Documentation Hub

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